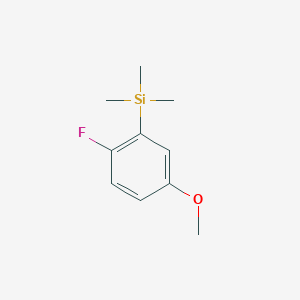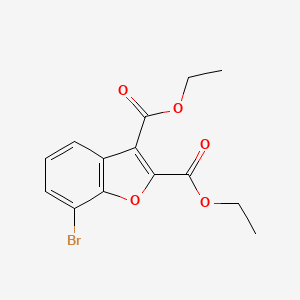
Diethyl 7-Bromobenzofuran-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 7-Bromobenzofuran-2,3-dicarboxylate: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine and two ester groups, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 7-Bromobenzofuran-2,3-dicarboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then subjected to esterification with diethyl oxalate under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dicarboxylic acid derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dicarboxylic acids.
Reduction: Formation of benzofuran-2,3-dimethanol derivatives
科学研究应用
Chemistry: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various functionalized benzofuran derivatives .
Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-tumor, antibacterial, and antiviral agents. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications .
作用机制
The mechanism of action of Diethyl 7-Bromobenzofuran-2,3-dicarboxylate and its derivatives involves interactions with specific molecular targets. The bromine atom and ester groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Benzofuran-2,3-dicarboxylic acid: Lacks the bromine atom and ester groups, making it less reactive.
7-Bromo-2,3-dihydrobenzofuran: Lacks the ester groups, affecting its solubility and reactivity.
Diethyl benzofuran-2,3-dicarboxylate: Lacks the bromine atom, altering its chemical properties.
Uniqueness: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate is unique due to the presence of both bromine and ester groups, which enhance its reactivity and versatility in various chemical reactions. Its structure allows for the exploration of diverse chemical and biological applications, making it a valuable compound in research and industry .
属性
分子式 |
C14H13BrO5 |
|---|---|
分子量 |
341.15 g/mol |
IUPAC 名称 |
diethyl 7-bromo-1-benzofuran-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13BrO5/c1-3-18-13(16)10-8-6-5-7-9(15)11(8)20-12(10)14(17)19-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
MVXFZWXTSUOEBT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=CC=C2Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


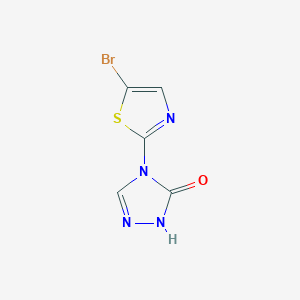
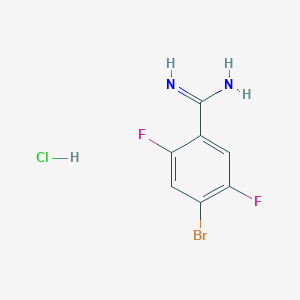
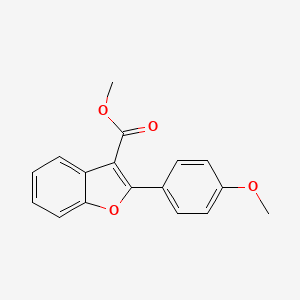
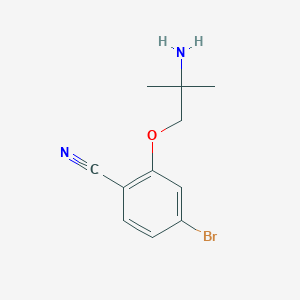
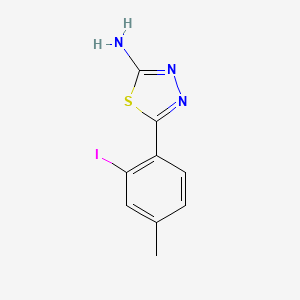
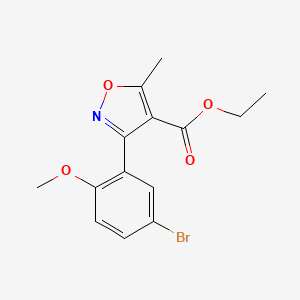
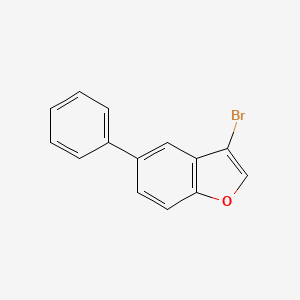
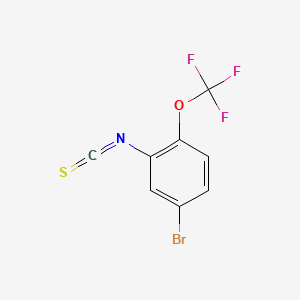
![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)

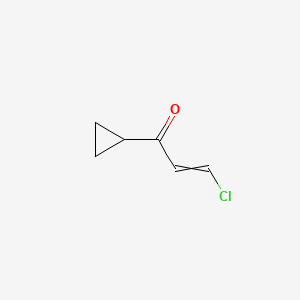
![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)
